
Brifentanil
描述
布芬坦尼,也称为A-3331,是一种阿片类止痛药,是芬太尼的类似物。它在20世纪90年代初开发,以其高效、短效的止痛和镇静作用而闻名。 布芬坦尼与其他强效芬太尼类似物(如阿芬太尼)最相似 .
准备方法
合成路线和反应条件: 布芬坦尼的合成涉及多个步骤。一个关键步骤是用乙醇中的钯碳催化氢化1-苄基-3-甲基哌啶-4-酮,得到游离哌啶酮。 然后将其与1-(2-溴乙基)-4-乙基-4,5-二氢-1H-四唑-5-酮缩合 .
工业生产方法: 布芬坦尼的工业生产方法没有广泛记载,但通常遵循与上述类似的合成路线,并针对大规模生产进行优化。
化学反应分析
反应类型: 布芬坦尼会经历各种化学反应,包括:
氧化: 布芬坦尼在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰布芬坦尼分子内的官能团。
取代: 取代反应,特别是亲核取代,可用于将不同的取代基引入布芬坦尼结构中。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用钯碳催化下的氢气。
取代: 通常使用氢化钠和卤代烷烃等亲核试剂。
主要形成的产物: 由这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化会导致酮或羧酸的形成,而还原会导致醇或胺的形成。
科学研究应用
Pharmacological Properties
Brifentanil is characterized by its high analgesic potency, which is significantly greater than that of morphine. The compound acts primarily on the mu-opioid receptors in the central nervous system, leading to effective pain relief. Its pharmacokinetic profile allows for rapid onset and a relatively short duration of action, making it suitable for various medical applications.
Table 1: Pharmacological Characteristics of this compound
Property | Value |
---|---|
Potency | Approximately 300-1000 times more potent than morphine |
Onset of Action | Rapid (minutes) |
Duration of Action | Short (1-2 hours) |
Route of Administration | Intravenous (IV), Transdermal |
Metabolism | Hepatic (CYP3A4) |
Clinical Applications
This compound is primarily used in the following clinical settings:
- Anesthesia : Due to its rapid onset, this compound is often utilized in anesthesia for surgical procedures. It can be administered as part of a balanced anesthesia regimen to provide analgesia and sedation.
- Pain Management : The compound is effective in managing acute and chronic pain, particularly in patients who are opioid-tolerant or require high levels of analgesia. This compound has been studied for use in postoperative pain control and in patients with cancer-related pain.
- Sedation : In critical care settings, this compound may be used for sedation in mechanically ventilated patients or during diagnostic procedures requiring sedation.
Case Studies
Several case studies have documented the application of this compound in clinical settings, showcasing its effectiveness and safety profile.
Case Study 1: Postoperative Pain Management
A study involving patients undergoing major abdominal surgery demonstrated that those receiving this compound experienced significantly lower pain scores compared to those treated with traditional opioids like morphine. The study highlighted the reduced need for rescue analgesia and fewer side effects such as nausea and vomiting associated with this compound administration.
Case Study 2: Sedation in Intensive Care
In a cohort of critically ill patients requiring sedation for mechanical ventilation, this compound was found to provide effective sedation with minimal respiratory depression. Patients maintained stable hemodynamics, and the duration of sedation was easily titratable based on individual needs.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of fentanyl analogs, including this compound. Research indicates that modifications in the chemical structure can lead to variations in potency and side effect profiles. For instance, substituting different groups on the piperidine ring has been shown to enhance analgesic properties while maintaining safety margins .
Table 2: Summary of Research Findings on this compound Analog Studies
Study Focus | Findings |
---|---|
Structure-Activity Relationship | Modifications can enhance potency |
Efficacy in Pain Models | Superior analgesic effects compared to morphine |
Safety Profile | Lower incidence of side effects |
作用机制
布芬坦尼通过结合中枢神经系统中的μ-阿片受体发挥作用。这种结合导致G蛋白偶联受体的活化,进而抑制神经递质(如P物质和谷氨酸)的释放。 这会导致疼痛感知的降低以及镇痛和镇静的诱导 .
相似化合物的比较
布芬坦尼与其他强效、短效芬太尼类似物(如阿芬太尼、舒芬太尼和瑞芬太尼)最相似。 这些化合物具有相似的作用机制和药理作用,但在效力、作用持续时间和副作用方面有所不同 .
类似化合物:
- 阿芬太尼
- 舒芬太尼
- 瑞芬太尼
布芬坦尼在其特异性结合亲和力和快速起效方面独一无二,使其在需要快速和短期止痛的环境中特别有用。
属性
CAS 编号 |
101345-71-5 |
---|---|
分子式 |
C20H29FN6O3 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-[(3S,4R)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C20H29FN6O3/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21/h5-8,15,17H,4,9-14H2,1-3H3/t15-,17+/m0/s1 |
InChI 键 |
KKMGCTVJCQYQPV-DOTOQJQBSA-N |
SMILES |
CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC |
手性 SMILES |
CCN1C(=O)N(N=N1)CCN2CC[C@H]([C@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC |
规范 SMILES |
CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC |
外观 |
Solid powder |
Key on ui other cas no. |
101345-71-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
117268-95-8 (hydrochloride) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(2-(4-ethyl-4,5-dihydro-5-oxo1H-tetrazolyl)ethyl)-3-methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine A 3331 A-3331 A-3331.HCl Brifentanil brifentanil hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。